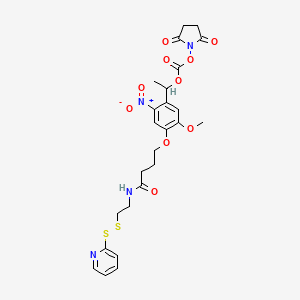

PC SPDP-NHS carbonate ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

PC SPDP-NHS carbonate ester is a cleavable linker compound used in the synthesis of antibody-drug conjugates (ADCs). It features carbonate and ester groups that facilitate stable covalent bonding with primary amines, making it a valuable tool in biochemical and pharmaceutical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of PC SPDP-NHS carbonate ester involves the reaction of N-hydroxysuccinimide (NHS) ester with a carbonate ester. The reaction is typically performed in phosphate, carbonate/bicarbonate, or borate buffers at pH 7-8 . The process ensures the formation of a stable covalent bond between the NHS ester and the carbonate ester, resulting in the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and packaged for use in various research and industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

PC SPDP-NHS carbonate ester undergoes several types of chemical reactions, including:

Substitution Reactions: The NHS ester group can react with primary amines to form stable amide bonds.

Cleavage Reactions: The carbonate ester group can be cleaved under specific conditions, releasing the attached molecule

Common Reagents and Conditions

Reagents: Primary amines, phosphate buffers, carbonate/bicarbonate buffers, borate buffers.

Conditions: pH 7-8, room temperature .Major Products Formed

The major products formed from the reactions of this compound include stable amide bonds and cleaved carbonate esters, depending on the reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Antibody-Drug Conjugates (ADCs)

ADCs are a promising class of therapeutics that combine the targeting ability of antibodies with the cytotoxic effects of drugs. PC SPDP-NHS carbonate ester serves as a linker in the synthesis of ADCs, facilitating the attachment of cytotoxic agents to antibodies.

- Mechanism : The NHS group reacts with primary amines on the antibody to form stable amide bonds, while the carbonate ester can be cleaved under physiological conditions, releasing the drug selectively within target cells .

Drug Delivery Systems

This compound is integral in creating controlled drug delivery systems that enhance therapeutic precision and minimize side effects.

- Photo-Cleavable Properties : The compound can be cleaved using UV light, allowing for spatial and temporal control over drug release. This feature is particularly advantageous in applications where localized drug delivery is crucial .

Bioconjugation Techniques

This compound is widely used in bioconjugation processes, enabling the cross-linking of biomolecules for various applications, including:

- Protein Labeling : Temporary labeling of proteins that can be removed via light exposure.

- Surface Modification : Modifying surfaces of nanoparticles or other carriers to enhance targeting capabilities .

Case Study 1: Development of Targeted Cancer Therapies

In a study published by Beck et al., the efficacy of ADCs utilizing this compound was evaluated. The results demonstrated enhanced tumor targeting and reduced systemic toxicity compared to traditional chemotherapeutics. This study highlighted the potential of this linker in improving therapeutic outcomes in cancer treatment .

Case Study 2: Protein Engineering Applications

Research conducted at AxisPharm explored the use of this compound in protein engineering. The study illustrated how this compound facilitated efficient protein labeling without compromising biological activity, showcasing its versatility in biochemical research .

Mecanismo De Acción

PC SPDP-NHS carbonate ester exerts its effects through the formation of stable covalent bonds with primary amines. The NHS ester group reacts with primary amines to form amide bonds, while the carbonate ester group can be cleaved under specific conditions, releasing the attached molecule. This mechanism allows for the precise targeting and release of therapeutic agents in antibody-drug conjugates .

Comparación Con Compuestos Similares

Similar Compounds

SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate): Another cleavable linker used in the synthesis of antibody-drug conjugates.

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable linker used in bioconjugation.

Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A water-soluble version of SMCC

Uniqueness

PC SPDP-NHS carbonate ester is unique due to its cleavable nature, which allows for the controlled release of attached molecules under specific conditions. This property makes it particularly valuable in the development of targeted drug delivery systems and advanced biochemical research .

Actividad Biológica

PC SPDP-NHS carbonate ester (CAS: 2279944-61-3) is a specialized compound utilized primarily in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). This compound exhibits significant biological activity due to its unique chemical structure, which allows for stable conjugation with biomolecules and controlled release mechanisms.

- Molecular Formula : C25H28N4O10S2

- Molar Mass : 608.64 g/mol

- Reactive Groups :

- N-hydroxysuccinimide (NHS) ester for amine coupling

- Pyridyldithiol moiety for thiol coupling

- Carbonate ester for stable covalent bond formation

This compound functions as a cleavable linker that can be used to synthesize ADCs. The NHS group reacts with primary amines to form stable amide bonds, while the pyridyldithiol component allows for the formation of disulfide bonds with thiol-containing molecules. This dual reactivity is crucial for creating stable conjugates that can be selectively cleaved under specific conditions, such as exposure to UV light, allowing for controlled drug release in therapeutic applications .

Applications in Drug Delivery

The biological activity of this compound is particularly relevant in targeted drug delivery systems. The ability to form cleavable linkages means that drugs can be released in response to specific biological stimuli, enhancing therapeutic efficacy while minimizing off-target effects. This precision is vital in cancer therapies where ADCs are designed to deliver cytotoxic agents directly to tumor cells .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively facilitates the synthesis of ADCs with enhanced stability and efficacy. The compound's ability to form stable linkages has been shown to improve the pharmacokinetic profiles of drug conjugates, leading to increased retention times and reduced systemic toxicity .

Case Studies

- Antibody-Drug Conjugate Development : Research has shown that ADCs synthesized using this compound exhibit improved tumor targeting and reduced side effects compared to traditional chemotherapy. For instance, a study highlighted the successful application of this linker in creating an ADC that showed significant cytotoxicity against various cancer cell lines while sparing normal tissues .

- Controlled Release Systems : Another study focused on utilizing this compound in a light-controlled drug delivery system. The research demonstrated that upon UV exposure, the compound could effectively release its payload in a controlled manner, providing a promising approach for localized treatment strategies .

Comparative Analysis

| Feature | This compound | Traditional Linkers |

|---|---|---|

| Cleavability | Yes (photo-cleavable) | Generally non-cleavable |

| Stability | High | Variable |

| Targeted Release | Yes | Limited |

| Applications | ADCs, drug delivery | General bioconjugation |

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-(pyridin-2-yldisulfanyl)ethylamino]butoxy]phenyl]ethyl carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O10S2/c1-16(38-25(33)39-28-23(31)8-9-24(28)32)17-14-19(36-2)20(15-18(17)29(34)35)37-12-5-6-21(30)26-11-13-40-41-22-7-3-4-10-27-22/h3-4,7,10,14-16H,5-6,8-9,11-13H2,1-2H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTXYOZPURXCEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCSSC2=CC=CC=N2)OC)OC(=O)ON3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O10S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.